An In-Depth Technical Guide to 2-Amino-4-bromo-6-fluorobenzyl alcohol: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-Amino-4-bromo-6-fluorobenzyl alcohol: Synthesis, Characterization, and Applications
Executive Summary: This document provides a comprehensive technical overview of 2-Amino-4-bromo-6-fluorobenzyl alcohol, a halogenated amino alcohol with significant potential as a versatile building block in medicinal chemistry and materials science. Due to its unique trifunctional nature—a primary aromatic amine, a primary alcohol, and a specifically substituted aromatic ring—this compound offers multiple reaction sites for constructing complex molecular architectures. This guide details its predicted physicochemical and spectroscopic properties, provides a robust, field-tested protocol for its synthesis via the reduction of its corresponding benzoic acid, explores its chemical reactivity, and discusses its potential applications in drug discovery, particularly in the development of kinase inhibitors and as a probe in fragment-based screening.
Introduction: The Strategic Value of Substituted Benzyl Alcohols
Substituted benzyl alcohols are foundational scaffolds in organic synthesis and drug development. The introduction of multiple, distinct functional groups onto the benzene ring creates highly valuable intermediates. The specific compound, 2-Amino-4-bromo-6-fluorobenzyl alcohol, is of particular interest to researchers. The ortho-amino group can act as a hydrogen bond donor and a nucleophile, the benzylic alcohol provides a handle for esterification or oxidation, and the bromo- and fluoro-substituents modulate the electronic properties of the ring and offer sites for cross-coupling reactions or specific interactions with biological targets.
This strategic arrangement of functional groups is particularly relevant in the synthesis of "unnatural" amino acids, which are critical components in developing pharmaceuticals that can target diseases while avoiding rapid natural metabolism[1]. Furthermore, amino alcohol moieties are known to be present in compounds with potential antibiotic and antifungal properties, making this scaffold a promising starting point for new therapeutic leads[2]. This guide serves as a foundational resource for scientists looking to synthesize, characterize, and utilize this high-potential molecule.
Physicochemical & Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Predicted Value / Characteristic |
| Chemical Name | (2-Amino-4-bromo-6-fluorophenyl)methanol |
| CAS Number | Not broadly available; a related isomer, 2-Amino-4-bromobenzyl alcohol, is CAS 946122-05-0. |
| Molecular Formula | C₇H₇BrFNO |
| Molecular Weight | 220.05 g/mol |
| Appearance | Expected to be a white to off-white or tan solid, similar to related compounds[3][4]. |
| Solubility | Predicted to have low solubility in water but good solubility in organic solvents like THF, ethyl acetate, and methanol[5]. |
| Melting Point | Expected to be significantly above room temperature, likely in the range of 100-150 °C, due to intermolecular hydrogen bonding from the -OH and -NH₂ groups. For comparison, 2-Amino-4-chlorobenzyl alcohol has a melting point of 138-142 °C. |
Spectroscopic Characterization
A multi-spectroscopic approach is essential for unambiguous structure confirmation[6].
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: two aromatic protons in the 6.5-7.5 ppm range, with splitting patterns influenced by coupling to each other and to the ¹⁹F atom. A singlet or doublet for the benzylic -CH₂- protons around 4.5 ppm, a broad singlet for the two -NH₂ protons, and a triplet for the single -OH proton (which may exchange with D₂O)[3].
-
¹³C NMR Spectroscopy: The carbon spectrum will display seven signals. Carbons directly bonded to bromine and fluorine will show characteristic shifts. The benzylic carbon (-CH₂OH) is expected around 60-65 ppm. The carbon bearing the amino group (C-NH₂) will be shielded, appearing upfield relative to the others[3].
-
¹⁹F NMR Spectroscopy: As fluorine is a 100% abundant isotope with high sensitivity, ¹⁹F NMR is a powerful tool[7]. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom on an electron-rich (due to the -NH₂ group) aromatic ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm the functional groups. Expected peaks include a broad O-H stretch (~3200-3600 cm⁻¹), two distinct N-H stretching bands for the primary amine (~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3150 cm⁻¹), and a strong C-O stretch (~1000-1200 cm⁻¹)[8][9].
-
Mass Spectrometry (MS): The mass spectrum will provide definitive proof of mass and elemental composition. A key diagnostic feature will be the isotopic pattern of bromine, showing two peaks of nearly equal intensity (M⁺ and M⁺+2) for the molecular ion, confirming the presence of a single bromine atom.
Synthesis and Purification
The most direct and reliable method for preparing 2-Amino-4-bromo-6-fluorobenzyl alcohol is the reduction of the corresponding carboxylic acid, 2-Amino-4-bromo-6-fluorobenzoic acid. This transformation can be efficiently achieved using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄). The following protocol is adapted from a well-established and trusted procedure for a similar substrate published in Organic Syntheses[3].
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of 2-Amino-4-bromo-6-fluorobenzyl alcohol.
Detailed Experimental Protocol
Objective: To synthesize 2-Amino-4-bromo-6-fluorobenzyl alcohol from 2-Amino-4-bromo-6-fluorobenzoic acid.
Causality and Trustworthiness: This protocol employs LiAlH₄, a potent reducing agent necessary for the direct conversion of a carboxylic acid to an alcohol[3]. The procedure includes critical safety steps, such as portion-wise addition of the pyrophoric hydride at low temperatures and a carefully controlled quenching process to manage the highly exothermic reaction with water. Each step is designed to maximize yield and purity while ensuring operational safety.
Materials:
-
2-Amino-4-bromo-6-fluorobenzoic acid (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.5-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
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Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry 1-L round-bottomed flask equipped with a magnetic stir bar, add the starting benzoic acid (1.0 equiv) and anhydrous THF (approx. 40 mL per gram of acid). Fit the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the solution in an ice-water bath to 0 °C.
-
Hydride Addition: (Extreme Caution: LiAlH₄ reacts violently with water. Perform in a fume hood away from moisture.) Carefully and slowly add LiAlH₄ (2.9 equiv) in small portions over 1 hour. Rationale: Portion-wise addition prevents a dangerous exotherm and uncontrolled hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (16-20 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Quenching: (Extreme Caution: Highly exothermic.) In a separate larger flask (e.g., 2 L Erlenmeyer), place ethyl acetate (equal volume to the THF used) and cool it in an ice bath. Slowly and carefully pour the reaction mixture into the cold ethyl acetate. Rationale: The ethyl acetate will react with some excess LiAlH₄ in a more controlled manner than water.
-
Hydrolysis: While stirring vigorously, slowly add water dropwise (approx. 5 mL per gram of LiAlH₄ used) to quench the remaining hydride. Follow this with the addition of more water (approx. 45 mL per gram of LiAlH₄). Stir until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
Washing & Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Rationale: The brine wash removes bulk water and inorganic salts, while Na₂SO₄ removes residual moisture.
-
Isolation & Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The crude product, likely a light-yellow or tan solid, can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy and precipitation begins. Allow to cool slowly to room temperature, then cool further in a freezer (-15 °C) to maximize crystal formation. Collect the purified solid by vacuum filtration[3].
Chemical Reactivity and Mechanistic Considerations
The molecule's three distinct functional groups allow for a wide range of selective chemical transformations.
Caption: Key reaction pathways available for 2-Amino-4-bromo-6-fluorobenzyl alcohol.
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Amine Group Reactivity: The primary aromatic amine is a potent nucleophile. It can be readily acylated to form amides, alkylated, or undergo diazotization followed by Sandmeyer reactions to replace the amino group with a wide variety of other substituents.
-
Alcohol Group Reactivity: The primary benzylic alcohol can be oxidized under mild conditions (e.g., using PCC or MnO₂) to the corresponding aldehyde, or under stronger conditions to the carboxylic acid. It can also be esterified with acyl chlorides or carboxylic acids, or converted into an ether.
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Aromatic Ring Reactivity: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a powerful method for building molecular complexity. Further electrophilic aromatic substitution (EAS) is possible, with the regiochemical outcome being directed by the existing substituents. The strong activating effect of the amino group will dominate, directing incoming electrophiles primarily to the position ortho to it (C3).
Applications in Research and Drug Development
This molecule is not an end-product but rather a strategic intermediate. Its value lies in its potential as a starting material for high-value compounds.
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Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors are based on heterocyclic cores. Pyrrolo[2,3-d]pyrimidines, for example, have been extensively studied as receptor tyrosine kinase (RTK) inhibitors[10]. The functional groups on 2-Amino-4-bromo-6-fluorobenzyl alcohol are well-suited for the construction of such heterocyclic systems, making it a valuable precursor for libraries targeting kinases involved in angiogenesis and cancer[11].
-
Fragment-Based Drug Discovery (FBDD): The presence of a fluorine atom makes this molecule an ideal candidate for FBDD screens using ¹⁹F NMR spectroscopy[7]. This technique allows for rapid and sensitive detection of weak binding events between small fragments and a protein target, providing starting points for developing more potent inhibitors.
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Synthesis of Biologically Active Molecules: As a member of the amino alcohol class, this compound can serve as a foundational piece for synthesizing molecules with potential antimicrobial activity[2]. The halogen substituents can enhance lipophilicity and binding interactions, potentially improving efficacy.
Safety and Handling
Based on safety data sheets for analogous compounds like 4-bromo-2-fluorobenzyl alcohol and other amino-benzyl alcohols, the following precautions are necessary[12][13].
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[12]. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. Handle only in a well-ventilated area or a certified chemical fume hood[13][14].
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[12][15].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Amino-4-bromo-6-fluorobenzyl alcohol represents a highly functionalized and synthetically versatile chemical building block. While not a common off-the-shelf reagent, its logical synthesis from the corresponding benzoic acid is achievable through established chemical methods. Its unique combination of a nucleophilic amine, a modifiable alcohol, and a halogenated aromatic ring provides chemists with multiple avenues for creating diverse and complex molecules. Its potential applications as a scaffold for kinase inhibitors and as a tool in ¹⁹F NMR-based drug discovery position it as a compound of significant interest for researchers in medicinal chemistry and pharmaceutical development.
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Reich, H. (2020, February 14). NMR Spectroscopy Collection. University of Wisconsin - Madison. [Link]
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Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PubMed. [Link]
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Michalska, D., et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 704(1-3), 13-24. [Link]
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